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Compound of Interest

Compound Name: N,O-dimethacryloylhydroxylamine

Cat. No.: B1249226

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential applications of N,O-dimethacryloylhydroxylamine. This bifunctional monomer,
featuring two polymerizable methacryloyl groups, is a promising candidate for the development
of advanced polymer-based materials, particularly in the fields of drug delivery and
biocompatible hydrogels.

Core Chemical Properties

N,O-dimethacryloylhydroxylamine is a crystalline solid at room temperature. Its bifunctional
nature, with both N-linked and O-linked methacryloyl groups, allows it to act as a crosslinking
agent in polymerization reactions, leading to the formation of three-dimensional polymer
networks.

Physicochemical and Analytical Data

The following table summarizes the key quantitative data for N,O-
dimethacryloylhydroxylamine.
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Property Value Reference
Molecular Formula CsH11NOs Calculated
Molecular Weight 169.18 g/mol Calculated
Melting Point 55°C [1]
Elemental Analysis C: 56.70%, H: 6.55%, N: 1]
(Calculated) 8.28%
) C: 56.74%, H: 6.22%, N:

Elemental Analysis (Found) [1]

8.34%

Synthesis of N,O-dimethacryloylhydroxylamine

The primary method for synthesizing N,O-dimethacryloylhydroxylamine involves the reaction
of hydroxylamine hydrochloride with methacryloyl chloride in a pyridine medium.[1] Pyridine
acts as a base to neutralize the hydrochloric acid formed during the reaction.

Experimental Protocol

Materials:

¢ Hydroxylamine hydrochloride
e Pyridine

e Methacryloyl chloride

e Chloroform

e Hydrochloric acid

e Magnesium sulfate (MgSOa4)
 Diethyl ether

e Light petroleum
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Procedure:[1]

Dissolve hydroxylamine hydrochloride (10 g, 0.144 mol) in pyridine (50 ml, 0.632 mol).

Slowly add methacryloyl chloride (25.4 g, 0.243 mol) dropwise to the solution, ensuring the
reaction temperature is maintained below 45°C.

After the addition is complete, stir the mixture at room temperature for 2 hours.
Dilute the reaction mixture with 100 ml of chloroform.

Slowly add 21 ml of hydrochloric acid (0.245 mol) to convert pyridine to its hydrochloride salt,
facilitating its removal.

Separate the organic layer and wash it four times with 100 ml of water.
Dry the organic layer over anhydrous MgSOa.

Evaporate the chloroform under vacuum. The resulting oily residue will crystallize upon
drying.

Filter the crystals and recrystallize twice from a mixture of diethyl ether and light petroleum to
yield pure N,O-dimethacryloylhydroxylamine.

Synthesis Workflow Diagram
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Caption: Synthesis workflow for N,O-dimethacryloylhydroxylamine.

Reactivity and Potential Applications
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The reactivity of N,O-dimethacryloylhydroxylamine is dominated by its two methacryloyl
groups and the central N-O bond.

» Polymerization: The carbon-carbon double bonds of the methacryloyl groups can undergo
free-radical polymerization. Due to the presence of two such groups, this molecule can act
as a crosslinker, forming hydrogels or other crosslinked polymer networks. This property is
highly relevant for the development of drug delivery systems, where the crosslink density can
be tailored to control drug release kinetics.

e N-O Bond Cleavage: The N-O bond in hydroxylamine derivatives is relatively weak and can
be cleaved under certain conditions, such as reductive or base-induced cleavage.[2][3] This
reactivity could be exploited for creating degradable polymer networks or for the synthesis of
other functionalized molecules.

Application in Drug Development

The structure of N,O-dimethacryloylhydroxylamine makes it an excellent candidate for
creating hydrogels for controlled drug delivery. Similar to hydrogels based on N,N-
dimethylacrylamide, these networks can encapsulate therapeutic agents.[4] The release of the
drug can be controlled by the hydrogel's swelling properties and degradation, which are
determined by the crosslink density and the potential cleavability of the N-O bond. The
biocompatibility of polymers based on methacrylamide derivatives further enhances their
potential in biomedical applications.

Polymerization for Drug Delivery Systems

Caption: Conceptual model of a drug-loaded hydrogel network.

Expected Spectroscopic Characteristics

While specific experimental spectra for N,O-dimethacryloylhydroxylamine are not readily
available in the literature, its characteristic spectral features can be predicted based on its
functional groups.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong absorption bands characteristic of the following
functional groups:
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e C=0 (Amide and Ester): A strong, sharp peak around 1660-1720 cm™1,
o C=C (Alkene): A medium intensity peak around 1640 cm1.

e N-O Stretch: An absorption band in the region of 900-1000 cm~1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The proton NMR spectrum should display signals corresponding to the different types
of protons in the molecule:

 Vinyl Protons (=CH3z): Two distinct signals in the 5.5-6.5 ppm range.

o Methyl Protons (-CHs): Two signals for the two non-equivalent methyl groups, likely
appearing around 1.9-2.1 ppm.

13C NMR: The carbon NMR spectrum would be expected to show signals for:
e Carbonyl Carbons (C=0): In the 165-175 ppm region.
» Alkene Carbons (C=C): In the 120-140 ppm region.

o Methyl Carbons (-CHs): In the 18-25 ppm region.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M*) would be expected at an m/z value
corresponding to the molecular weight of the compound, which is 169.18. Common
fragmentation patterns would likely involve the loss of methacryloyl groups or cleavage of the
N-O bond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://lwww.benchchem.com/product/b1249226#n-o-dimethacryloylhydroxylamine-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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